3-[4-(benzyloxy)phenyl]-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H23N5O2 . This compound is known for its unique structure, which includes a pyrazole ring, a benzyloxyphenyl group, and a pyridinylmethylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxyphenyl hydrazide, which is then reacted with a pyridinylmethylidene derivative under specific conditions to form the final product . The reaction conditions often include the use of solvents like toluene or tert-butanol and may involve microwave-assisted synthesis to improve yield and reaction efficiency
Chemical Reactions Analysis
3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar compounds to 3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with different substituents on the phenyl and pyridinyl rings . These compounds may have similar chemical properties but can differ significantly in their biological activity and applications. For example, 3-(4-(benzyloxy)phenyl)-N’-(2-pyridinylmethylidene)-1H-pyrazole-5-carbohydrazide is a closely related compound with a different pyridinyl substitution pattern . The uniqueness of 3-[4-(benzyloxy)phenyl]-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H19N5O2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-18-7-4-12-24-14-18)22-13-21(26-27-22)19-8-10-20(11-9-19)30-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI Key |
XHQBJIMEEMYZQN-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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